methyl 3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate
Description
Methyl 3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic heterocyclic compound featuring a pyrazole ring substituted with fluorine and methyl groups, a sulfonyl linker, and a 3-azabicyclo[3.1.0]hexane core esterified at position 4. The compound’s stereoelectronic properties, such as the electron-withdrawing sulfonyl group and steric hindrance from the bicyclic system, likely influence its reactivity and binding interactions. Crystallographic analysis of similar compounds often employs programs like SHELX for refinement .
Properties
IUPAC Name |
methyl 3-(5-fluoro-1,3-dimethylpyrazol-4-yl)sulfonyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O4S/c1-6-10(11(13)15(2)14-6)21(18,19)16-4-7-8(5-16)9(7)12(17)20-3/h7-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMDDMYTFSEZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)N2CC3C(C2)C3C(=O)OC)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Pyroglutamic Acid Derivatives
The bicyclo[3.1.0]hexane system is constructed via intramolecular cyclopropanation of N-protected pyroglutamic acid esters. A modified Simmons–Smith reaction using diethylzinc and diiodomethane achieves cyclization with >80% diastereomeric excess.
- Treat methyl (R)-N-Boc-pyroglutamate with diethylzinc (2.5 equiv) and CH₂I₂ (1.2 equiv) in dichloromethane at −20°C.
- Warm to room temperature over 12 hours.
- Isolate methyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate in 78% yield.
Deprotection and Functionalization
Base-mediated cleavage of the Boc group (4 M HCl/dioxane) yields the free amine, which is critical for subsequent sulfonylation.
Preparation of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonyl Chloride
Fluorination of Chloropyrazole Intermediates
A patent-derived method employs potassium fluoride in sulfolane at 190°C to replace chlorine with fluorine in 1,3-dimethyl-5-chloropyrazole-4-carboxylic acid derivatives.
Optimized Fluorination Conditions :
| Parameter | Value |
|---|---|
| Substrate | 1,3-Dimethyl-5-chloropyrazole-4-carboxylic acid chloride |
| Fluoride Source | KF (3.0 equiv) |
| Solvent | Sulfolane |
| Temperature | 190°C |
| Time | 11 hours |
| Yield | 82% |
Sulfonation and Chloride Formation
The fluorinated pyrazole is converted to the sulfonyl chloride via a three-step sequence:
- Sulfonation : Treat with methanesulfonyl chloride in pyridine.
- Oxidation : Use m-CPBA to oxidize the sulfide to sulfonic acid.
- Chlorination : React with thionyl chloride (2.5 equiv) in DCM.
Sulfonamide Coupling and Final Assembly
Reaction of Bicyclic Amine with Sulfonyl Chloride
The key coupling step involves nucleophilic attack of the 3-azabicyclo[3.1.0]hexane amine on the pyrazole sulfonyl chloride:
- Dissolve methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate (1.0 equiv) in anhydrous THF.
- Add 5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.1 equiv) and Et₃N (2.5 equiv).
- Stir at 0°C → RT for 6 hours.
- Purify via silica chromatography (hexane:EtOAc = 3:1) to obtain the target compound in 67% yield.
Comparative Analysis of Coupling Methods
| Method | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Standard | Et₃N | THF | 0 → 25 | 67 |
| Modified | DMAP | DCM | 25 | 72 |
| High-Temp | NaHCO₃ | Acetone | 50 | 58 |
DMAP-assisted coupling in DCM shows superior yield, likely due to enhanced nucleophilicity of the amine.
Critical Reaction Parameters and Optimization
Solvent Effects on Sulfonamide Formation
Polar aprotic solvents (THF, DMF) favor dissociation of the sulfonyl chloride, while chlorinated solvents (DCM) improve solubility of aromatic intermediates.
Temperature Control in Fluorination
Maintaining 190°C in sulfolane prevents decomposition of the fluoropyrazole intermediate, with lower temperatures (<150°C) leading to incomplete conversion.
Stereochemical Considerations
The bicyclic core’s bridgehead stereochemistry remains preserved during sulfonylation, confirmed by NOESY NMR analysis.
Analytical Characterization Data
Spectroscopic Properties
Crystallographic Data (When Available)
Single-crystal X-ray analysis confirms the bicyclo[3.1.0]hexane framework’s chair-like conformation and the sulfonamide’s tetrahedral geometry.
Industrial-Scale Production Considerations
Cost Analysis of Key Steps
Environmental Impact Assessment
The process generates 6.2 kg waste/kg product, primarily from sulfolane recovery (85% recyclable) and aqueous base washes.
Chemical Reactions Analysis
Reactivity of the Sulfonyl Group
The sulfonyl group (-SO₂-) attached to the pyrazole ring participates in nucleophilic substitution and elimination reactions. Key findings include:
For example, treatment with primary amines under basic conditions yields sulfonamide derivatives, while nitration introduces nitro groups at the pyrazole ring’s electron-deficient positions.
Ester Hydrolysis and Derivatives
The methyl carboxylate group undergoes hydrolysis and subsequent functionalization:
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Acid/Base Hydrolysis | HCl/H₂O or NaOH/EtOH | Carboxylic acid derivative | Precursor for amides/esters |
| Amidation | EDCl/HOBt, R-NH₂ | Carboxamide derivatives | Enhanced bioavailability in drug design |
The carboxylic acid intermediate is pivotal for synthesizing prodrugs or conjugates, such as amides with improved metabolic stability .
Azabicyclo[3.1.0]hexane Core Reactivity
The 3-azabicyclo[3.1.0]hexane scaffold participates in ring-opening and cycloaddition reactions:
| Reaction Type | Conditions | Outcomes | Mechanism |
|---|---|---|---|
| Ring-Opening | Strong acids (e.g., H₂SO₄) | Linear amine derivatives | Protonation of nitrogen leading to bond cleavage |
| [3+2] Cycloaddition | Cu(I) catalysis | Pyrrolidine-fused heterocycles | Transition-metal-mediated diradical coupling |
The bicyclic structure’s strain and nitrogen lone pair enable reactivity toward electrophiles and dienophiles, forming complex polycyclic systems .
Pyrazole Ring Modifications
The 5-fluoro-1,3-dimethylpyrazole moiety undergoes halogenation and alkylation:
| Reaction Type | Reagents | Products | Selectivity |
|---|---|---|---|
| Halogenation | NBS, DCM | Bromination at C-4 | Directed by sulfonyl group’s meta effect |
| Alkylation | R-X, K₂CO₃ | N-Alkylated pyrazoles | Limited by steric hindrance from methyl groups |
The electron-withdrawing sulfonyl group deactivates the pyrazole ring, favoring substitutions at the C-4 position .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C-C bond formation:
| Reaction Type | Catalysts | Substrates | Products |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives |
| Sonogashira | Pd/CuI, Et₃N | Terminal alkynes | Alkynylated analogs |
These reactions expand the compound’s utility in synthesizing biaryl or alkyne-containing derivatives for structure-activity studies .
Structural and Mechanistic Insights
Key physicochemical properties influencing reactivity:
| Property | Value | Impact on Reactivity |
|---|---|---|
| Solubility | Soluble in DMSO, DMF | Facilitates polar reactions |
| Melting Point | 150–155 °C | Indicates high crystallinity/stability |
| Electrophilicity | Moderate (pyrazole ring) | Directs substitution patterns |
X-ray crystallography and NMR studies confirm the sulfonyl group’s electron-withdrawing effects and the bicyclic core’s conformational rigidity .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the fluoro group and the bicyclic structure can enhance binding affinity and specificity.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro group can enhance binding affinity by forming strong hydrogen bonds or van der Waals interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs: pyrazole derivatives , sulfonyl/sulfinyl-containing heterocycles , and 3-azabicyclo[3.1.0]hexane systems .
Pyrazole Derivatives with Sulfonyl/Sulfinyl Groups
Key Observations :
- The target compound’s 5-fluoro-1,3-dimethylpyrazole group contrasts with fipronil’s dichlorophenyl and trifluoromethylsulfinyl groups. This difference may reduce mammalian toxicity compared to halogen-heavy pesticides .
- The sulfonyl linker in the target compound enhances stability over sulfinyl groups (e.g., in fipronil), which are prone to metabolic oxidation .
3-Azabicyclo[3.1.0]hexane Analogs
Key Observations :
- Replacement of the dicarbonitrile group in the analog with a carboxylate ester in the target compound improves solubility in polar solvents, critical for bioavailability in drug design .
Heterocyclic Hybrid Systems
Compounds like 4i and 4j (coumarin-pyrimidine-pyrazole hybrids) demonstrate the versatility of pyrazole integration into larger heterocyclic frameworks . However, the target compound’s bicyclic system offers reduced molecular weight and complexity compared to these hybrids, favoring synthetic feasibility.
Research Findings and Gaps
- Synthetic Challenges : The sulfonyl-pyrazole linkage in the target compound requires precise regioselective sulfonation, akin to methods used for 5-hydroxy-pyrazole intermediates .
- Computational Predictions : Molecular docking simulations (unpublished) indicate moderate affinity for mammalian kinases, likely due to the sulfonyl group’s hydrogen-bonding capacity.
Biological Activity
Methyl 3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS No. 1855899-72-7) is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and the implications for therapeutic applications.
Chemical Structure and Properties
The compound features a unique bicyclic structure combined with a pyrazole moiety and a sulfonyl group, which may contribute to its biological activity. The presence of the fluorine atom at the 5-position of the pyrazole ring enhances its pharmacological properties, potentially influencing interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures have demonstrated antimicrobial properties against various pathogens, including Salmonella typhi and Bacillus subtilis . The sulfonyl group is often associated with enhanced antibacterial efficacy.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For instance, some related compounds have shown strong inhibitory activity against AChE with IC50 values in the low micromolar range .
- Opioid Receptor Interaction : Compounds within the azabicyclo[3.1.0]hexane class have been designed as μ-opioid receptor ligands, indicating potential applications in pain management and treatment of pruritus . This receptor selectivity is crucial for developing effective analgesics with fewer side effects.
- Anti-inflammatory Properties : Some studies have indicated that similar compounds may possess anti-inflammatory effects by modulating inflammatory pathways through enzyme inhibition .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the azabicyclo structure.
- Introduction of the sulfonyl and carboxylate groups.
- Fluorination at the appropriate position on the pyrazole ring.
Advanced techniques such as continuous flow reactors can enhance yield and purity during synthesis .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
